molecular formula C23H19ClN2O3S2 B2805268 3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide CAS No. 899963-90-7

3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2805268
CAS No.: 899963-90-7
M. Wt: 470.99
InChI Key: XXLNBWBRKFLHRO-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been explored for various scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 6-chlorobenzo[d]thiazole with benzylamine to form an intermediate, which is then reacted with 3-(phenylsulfonyl)propanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .

Chemical Reactions Analysis

3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c24-18-11-12-20-21(15-18)30-23(25-20)26(16-17-7-3-1-4-8-17)22(27)13-14-31(28,29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLNBWBRKFLHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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